molecular formula C9H11BrClNO B594884 3-(3-Bromophenyl)oxetan-3-amine hydrochloride CAS No. 1332920-63-4

3-(3-Bromophenyl)oxetan-3-amine hydrochloride

Cat. No. B594884
M. Wt: 264.547
InChI Key: AVFGETQERDGLCM-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO . It is also known by other names such as 3-Amino-3-(3-bromophenyl)oxetane hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride consists of a three-membered oxetane ring attached to a bromophenyl group and an amine group . The InChI code for this compound is 1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride is 264.54 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 262.97125 g/mol . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Synthesis and Polymer Applications

One of the primary applications of oxetane derivatives, including those similar to 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, is in the synthesis of polymers and benzimidazoles. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis demonstrates the utility of bromophenyl derivatives in creating compounds with potential pharmaceutical applications (Lygin & Meijere, 2009). Similarly, the use of oxetane derivatives in polymer synthesis is highlighted by their ability to induce property-modulating effects on the resulting materials, such as enhanced thermal stability and insensitivity, making them suitable for applications ranging from materials science to explosive formulations (Born et al., 2022).

Drug Discovery and Synthesis

Oxetane derivatives play a crucial role in drug discovery and synthesis, acting as liponeutral surrogates for structural motifs in the development of new pharmaceutical agents. The incorporation of oxetane moieties into drug molecules can enhance their pharmacokinetic properties without introducing new stereocenters, making these derivatives valuable tools in medicinal chemistry. The discovery of long-acting IDO1 inhibitors suitable for extended dosing intervals showcases the potential of oxetane derivatives in creating more effective and convenient therapeutic options (Li et al., 2022).

Sensing and Detection Applications

Additionally, oxetane derivatives have been applied in the development of sensors for detecting nitroaromatic explosives and small organic molecules. The synthesis of luminescent covalent-organic polymers (COPs) from derivatives like tris(4-bromophenyl)amine highlights the potential of these compounds in creating materials with fast responses and high sensitivity to explosive compounds, demonstrating the versatility of oxetane derivatives in sensing applications (Xiang & Cao, 2012).

Environmental Applications

In the environmental sector, oxetane derivatives have been explored for their capacity in carbon dioxide capture. The synthesis of task-specific ionic liquids from compounds incorporating an appended amine group, similar to the structure of 3-(3-Bromophenyl)oxetan-3-amine hydrochloride, demonstrates the potential of these derivatives in sequestering CO2 as a carbamate salt, offering a nonvolatile and efficient solution for CO2 capture (Bates et al., 2002).

Safety And Hazards

The safety information for 3-(3-Bromophenyl)oxetan-3-amine hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-bromophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFGETQERDGLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)oxetan-3-amine hydrochloride

CAS RN

1332765-79-3
Record name 3-Oxetanamine, 3-(3-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-bromophenyl)oxetan-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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